

Preclinical Research Findings on BMS-180742: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

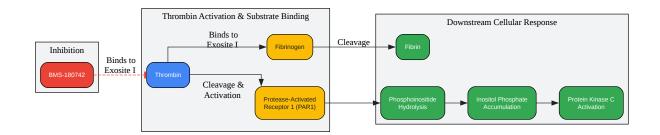
BMS-180742 is a synthetic peptide-based molecule developed by Bristol-Myers Squibb that functions as a selective exosite inhibitor of thrombin. By binding to the fibrinogen-binding exosite (exosite I) on the thrombin molecule, BMS-180742 allosterically inhibits the interaction between thrombin and fibrinogen, a critical step in the formation of a fibrin clot. This document provides a comprehensive summary of the key preclinical research findings for BMS-180742, detailing its mechanism of action, and its effects in both in vitro and in vivo models of thrombosis and hemostasis.

Core Mechanism of Action

BMS-180742 is classified as a fibrinogen receptor antagonist.[1] Its primary mechanism involves binding to the anion-binding exosite of thrombin, which is essential for substrate recognition, specifically for the binding of fibrinogen.[1] Unlike active site inhibitors, BMS-180742 does not block the catalytic activity of thrombin directly.[2] Instead, it interferes with the binding of fibrinogen to thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[2]

Signaling Pathway of Thrombin and Inhibition by BMS-180742





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Caption: Mechanism of thrombin inhibition by BMS-180742.

In Vitro Preclinical Findings Inhibition of Thrombin-Induced Phosphoinositide Hydrolysis

Preclinical studies using cultured rat aortic smooth muscle cells demonstrated that BMS-180742 effectively inhibits the intracellular signaling initiated by α -thrombin.[3] Specifically, it was shown to reduce the accumulation of inositol phosphates (IP), a downstream product of phosphoinositide hydrolysis, in a concentration-dependent manner.[3] This indicates that by blocking the exosite, BMS-180742 prevents thrombin from efficiently activating its G-protein coupled receptor, Protease-Activated Receptor 1 (PAR1), on the cell surface.[3]

Interestingly, BMS-180742 did not inhibit the IP response induced by the Thrombin Receptor Activating Peptide (TRAP-7).[3] TRAP-7 is a synthetic peptide that mimics the tethered ligand exposed after thrombin cleaves PAR1, thereby activating the receptor directly without the need for thrombin's enzymatic activity or exosite binding.[3] This finding further supports the conclusion that BMS-180742's inhibitory effect is specific to its interaction with the thrombin exosite and does not interfere with the downstream signaling cascade once the receptor is activated.[3]



Quantitative Data: Inhibition of α -Thrombin-Induced Inositol Phosphate Accumulation

Compound	Target	Cell Type	Endpoint	IC50
BMS-180742	α-Thrombin	Rat Aortic Smooth Muscle Cells	Inositol Phosphate Accumulation	Data not available in abstract

Note: The precise IC50 value for BMS-180742 in this assay is not available in the public domain abstracts. Access to the full-text publication is required for this data.

Experimental Protocol: Phosphoinositide Hydrolysis Assay

Disclaimer: The following protocol is a generalized representation based on the available information. A detailed, step-by-step protocol can only be provided by accessing the full-text of the cited publication.

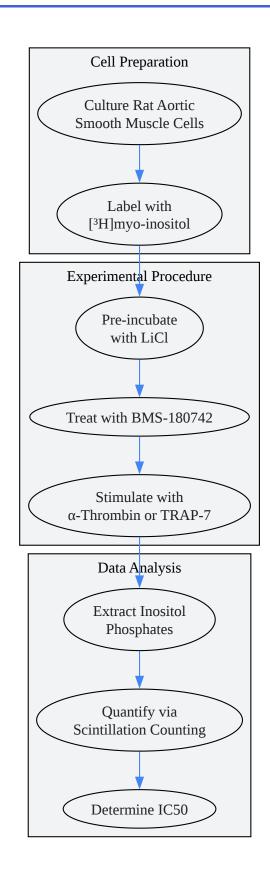
- Cell Culture: Rat aortic smooth muscle cells are cultured to confluence in appropriate media.
- Labeling: The cells are labeled with [3H]myo-inositol for 24-48 hours to incorporate the radiolabel into the cellular phosphoinositide pools.
- Pre-incubation: Prior to stimulation, cells are washed and pre-incubated in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
- Inhibitor Treatment: Cells are treated with varying concentrations of BMS-180742 for a specified period.
- Stimulation: Cells are then stimulated with α -thrombin or TRAP-7 for a defined duration to induce phosphoinositide hydrolysis.
- Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.
- Quantification: The radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified using liquid scintillation counting.



• Data Analysis: The concentration-response curve for the inhibition of inositol phosphate accumulation by BMS-180742 is plotted to determine the IC50 value.

Experimental Workflow: In Vitro Inhibition Assay```dot





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